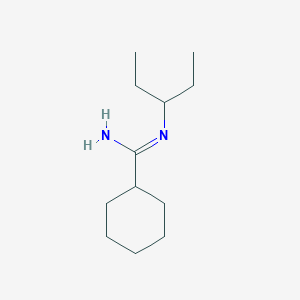![molecular formula C27H28N4O5 B13880196 tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)
tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a carbamoylphenyl group, and a pyridin-2-yloxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, organoindium reagents, imines, and acid chlorides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
Tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C27H28N4O5 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H28N4O5/c1-27(2,3)36-26(34)31-16-14-19-20(7-6-8-21(19)35-22-9-4-5-15-29-22)23(31)25(33)30-18-12-10-17(11-13-18)24(28)32/h4-13,15,23H,14,16H2,1-3H3,(H2,28,32)(H,30,33) |
Clave InChI |
GDTTYHBFFYUYGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)NC3=CC=C(C=C3)C(=O)N)C=CC=C2OC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



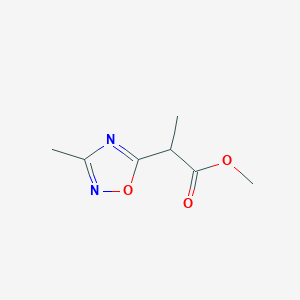
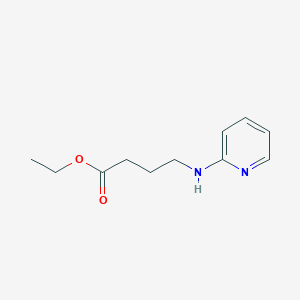
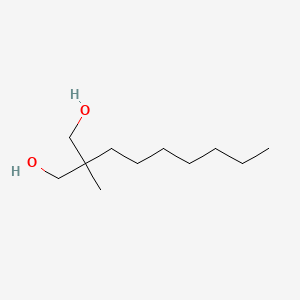
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
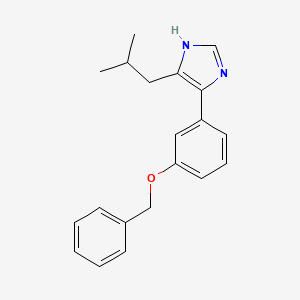
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)
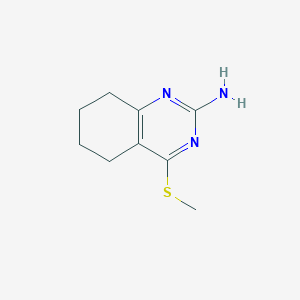
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)

